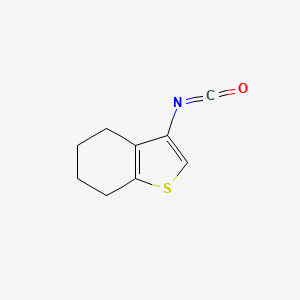

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound with the molecular formula C9H9NOS. It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene .

Análisis De Reacciones Químicas

Types of Reactions

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, alcohols, thiols, and polyols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include ureas, carbamates, thiocarbamates, and polyurethanes. These products have various applications in the fields of materials science, pharmaceuticals, and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential:

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene has shown promise in various therapeutic areas:

- Inhibition of Intestinal Phosphate Transporters: This compound has been identified as an inhibitor of the sodium-dependent phosphate transporter (NPT-IIb), which is significant for developing treatments for conditions like hyperphosphatemia in chronic kidney disease patients. The inhibition of this transporter can help manage phosphate levels effectively .

- Antimicrobial Properties: Preliminary studies indicate that derivatives of tetrahydrobenzothiophenes exhibit antimicrobial activities. This suggests that this compound may have potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects: Research indicates that compounds related to tetrahydrobenzothiophenes possess anti-inflammatory properties. This could lead to the development of new anti-inflammatory drugs targeting various inflammatory diseases.

Agrochemical Applications

Herbicidal Activity:

this compound has been studied for its potential use as an herbicide. Its structural properties allow it to interact with specific biological pathways in plants, making it effective in controlling weed growth without adversely affecting crop yields .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in medicinal and agricultural applications. SAR studies focus on how variations in the chemical structure affect biological activity:

| Structural Variation | Biological Activity | Reference |

|---|---|---|

| Isocyanate group presence | Enhanced inhibition of NPT-IIb | |

| Tetrahydrobenzothiophene core | Antimicrobial and anti-inflammatory effects |

Case Studies

Case Study 1: NPT-IIb Inhibition

A study demonstrated that specific modifications to the tetrahydrobenzothiophene structure enhanced its ability to inhibit NPT-IIb significantly. This finding supports further exploration into its use as a therapeutic agent for managing phosphate levels in patients with renal impairment .

Case Study 2: Antimicrobial Activity

In a comparative study of various tetrahydrobenzothiophene derivatives, it was found that certain modifications led to increased antimicrobial potency against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for developing effective antibiotics based on this compound's scaffold.

Mecanismo De Acción

The mechanism of action of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic groups such as amines, alcohols, and thiols, leading to the formation of stable products. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the production of polyurethanes .

Comparación Con Compuestos Similares

Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene: The parent compound without the isocyanate group.

3-Isocyanato-1-benzothiophene: A similar compound with an isocyanate group but without the tetrahydro modification.

3-Isocyanato-4,5,6,7-tetrahydro-1-benzofuran: A related compound with an oxygen atom replacing the sulfur atom in the thiophene ring.

Uniqueness

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the presence of both the isocyanate group and the tetrahydro modification. This combination imparts distinct reactivity and properties to the compound, making it valuable in various scientific and industrial applications .

Actividad Biológica

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound with the molecular formula C9H9NOS. This compound is a derivative of benzothiophene and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of the isocyanate functional group enhances its reactivity and potential applications in various fields.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a benzene ring fused to a thiophene ring. The isocyanate group (-N=C=O) is known for its high reactivity towards nucleophiles, making this compound a valuable intermediate in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C9H9NOS |

| CAS Number | 754190-87-9 |

| IUPAC Name | This compound |

| Purity | 95% |

The biological activity of this compound primarily arises from its reactivity with nucleophilic sites in biological molecules. The isocyanate group can react with amines, alcohols, and thiols to form stable products such as ureas and carbamates. This reactivity underpins its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

-

Study Findings : A derivative was shown to exhibit broad-spectrum antitumor activity by inducing apoptosis through the activation of caspase pathways and inhibiting tubulin polymerization.

- Key Results :

- Induction of high expression of caspase-3 and -9.

- Inhibition of WEE1 kinase activity.

- Key Results :

This suggests that compounds with similar structures may serve as promising candidates for further development in cancer therapy .

Interaction with Biological Systems

Research indicates that the compound interacts significantly with various biological systems. It has been studied for its effects on cellular processes such as apoptosis and proliferation.

- Mechanism Insights : The compound's ability to form stable adducts with proteins may disrupt normal cellular functions, leading to altered signaling pathways associated with cancer progression.

Case Study 1: Antitumor Activity

In a controlled study involving tetrahydrobenzothiophene derivatives, one particular compound exhibited significant cytotoxicity against several cancer cell lines. The study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : IC50 values were determined to be in the low micromolar range for all tested lines, indicating potent anticancer activity.

Case Study 2: Synthesis and Characterization

A synthetic route for producing this compound was developed involving the reaction of tetrahydrobenzothiophene with phosgene under controlled conditions. This study emphasized:

- Yield : High yields were achieved through optimized reaction conditions.

- Characterization Techniques : NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Propiedades

IUPAC Name |

3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVUJLLUPXCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.